7-[2-HYDROXY-3-(3-METHYLPHENOXY)PROPYL]-3-METHYL-8-(PIPERAZIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
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Overview
Description
The compound 7-[2-HYDROXY-3-(3-METHYLPHENOXY)PROPYL]-3-METHYL-8-(PIPERAZIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic molecule with potential applications in various scientific fields. This compound belongs to the purine family, which is known for its significant biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-HYDROXY-3-(3-METHYLPHENOXY)PROPYL]-3-METHYL-8-(PIPERAZIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the purine core: This is achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
Introduction of the hydroxyphenoxypropyl group: This step involves the reaction of the purine core with 3-methylphenol and an appropriate alkylating agent under basic conditions.
Attachment of the piperazine moiety: This is typically done through nucleophilic substitution reactions using piperazine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-[2-HYDROXY-3-(3-METHYLPHENOXY)PROPYL]-3-METHYL-8-(PIPERAZIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl groups in the purine ring can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The piperazine moiety can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted purine derivatives.
Scientific Research Applications
7-[2-HYDROXY-3-(3-METHYLPHENOXY)PROPYL]-3-METHYL-8-(PIPERAZIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[2-HYDROXY-3-(3-METHYLPHENOXY)PROPYL]-3-METHYL-8-(PIPERAZIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 7-[2-HYDROXY-3-(2-METHYLPHENOXY)PROPYL]-3-METHYL-8-(PROPAN-2-YLTHIO)PURINE-2,6-DIONE
- 7-[2-HYDROXY-3-(2-METHYLPHENOXY)PROPYL]-1,3-DIMETHYL-8-(1-PIPERIDINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
- 7-[2-HYDROXY-3-(2-METHYLPHENOXY)PROPYL]-1,3-DIMETHYL-8-(4-METHYL-1-PIPERAZINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Uniqueness
The uniqueness of 7-[2-HYDROXY-3-(3-METHYLPHENOXY)PROPYL]-3-METHYL-8-(PIPERAZIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperazine moiety, in particular, may enhance its interaction with certain biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O4/c1-13-4-3-5-15(10-13)30-12-14(27)11-26-16-17(24(2)20(29)23-18(16)28)22-19(26)25-8-6-21-7-9-25/h3-5,10,14,21,27H,6-9,11-12H2,1-2H3,(H,23,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMDVTLAADKDGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N4CCNCC4)N(C(=O)NC3=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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